2,2-Diethoxyacetophenone
Overview
Description
2,2-Diethoxyacetophenone is a chemical compound that has garnered attention in various fields of chemistry due to its unique properties and applications. It is widely used in the synthesis of pharmaceutical intermediates and in fine chemical industries.
Synthesis Analysis
The synthesis of 2,2-Diethoxyacetophenone (DEAP) involves a procedure using acetophenone, ethanol, and ammonium persulfate, achieving a yield of up to 96% under optimal conditions (Jiang, 2009). Another approach includes the reaction of diethyl oxalate with 4-methoxyacetophenone under basic conditions (Nye, Turnbull, & Wikaira, 2013).
Molecular Structure Analysis
The molecular structure of 2,2-Diethoxyacetophenone derivatives has been studied using techniques like X-ray powder diffraction, DFT optimized molecular geometries, and analysis of Hirshfeld surfaces (Chattopadhyay et al., 2012). These studies offer insights into the intermolecular interactions and stability of the compound's crystal structure.
Chemical Reactions and Properties
2,2-Diethoxyacetophenone undergoes various chemical reactions, including photodenitrogenation in nonprotic solvents, forming unique intermediates and products (Abe et al., 2000). Its reactivity is influenced by factors like solvent type and the presence of other compounds.
Physical Properties Analysis
The physical properties of 2,2-Diethoxyacetophenone derivatives have been explored through studies focusing on their structural parameters and thermodynamic properties. Research shows that the presence of specific substituents on the benzene ring can significantly affect these properties (Arjunan et al., 2014).
Chemical Properties Analysis
The chemical properties of 2,2-Diethoxyacetophenone, particularly its reactivity and selectivity, are determined by various descriptors like chemical hardness, potential, softness, and electrophilicity. These properties are crucial in understanding its behavior in different chemical reactions and environments (Arjunan et al., 2014).
Scientific Research Applications
Inhibition of Conjugation of Indole-3-Acetic Acid : 2,6-dihydroxyacetophenone, a related compound, demonstrated the ability to reduce the formation of radioactive metabolites, thereby increasing free indole-3-acetic acid in American germander plants. This suggests potential applications in plant biochemistry or agriculture (Lee & Starratt, 1986).
Potential in Organic Synthesis and Catalysis : The study of 2,2-diethoxy-1,3-diphenylcyclopentane-1,3-diyl diradical 2b revealed a long-lived singlet ground state, indicating its potential as a catalyst in organic synthesis, particularly in the synthesis of housane 4 (Abe et al., 2000).
DNA Photosensitization : 2'-methoxyacetophenone (2M) has shown promise as a DNA photosensitizer for forming cyclobutane pyrimidine dimers and causing oxidative damage, with improved UVA absorption compared to other acetophenone derivatives (Alzueta et al., 2019).
Stability and Reactivity in Chemical Structures : The optimized geometry of 2-hydroxy-4-methoxyacetophenone demonstrates good stability, reactivity, and selectivity, which could be beneficial in organic synthesis and catalysis (Arjunan et al., 2014).
Catalysis in Organic Reactions : A bimetallic Zn-Zn-linked-BINOL complex efficiently promotes 1,4-addition of 2-hydroxy-2'-methoxyacetophenone to various ketones, resulting in good yield and enantiomeric excess. This illustrates its potential in asymmetric catalysis (Kumagai et al., 2001).
Industrial Synthesis : The synthesis and industrialization of α,α-diethoxyacetophenone from acetophenone, ethanol, and ammonium persulfate has been achieved with a high yield of 96%, demonstrating the feasibility of its large-scale production (Jiang Guo-fang, 2009).
Green Chemistry Applications : The green synthesis of 2',4'-dihydroxyacetophenone using resorcinol and acetic acid with a reusable catalyst, Amberlyst-36, represents a cost-effective and environmentally friendly method (Yadav & Joshi, 2002).
Safety And Hazards
2,2-Diethoxyacetophenone is classified as a skin irritant and eye irritant. It may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . It should be stored in a well-ventilated place and kept in properly labeled containers .
Future Directions
2,2-Diethoxyacetophenone has been used in the development of conductive composite hydrogels with enhanced mechanical properties, transparency, UV shielding, and adhesion . These hydrogels have potential applications in various fields such as artificial intelligence, life science, biomedicine, and others .
properties
IUPAC Name |
2,2-diethoxy-1-phenylethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-3-14-12(15-4-2)11(13)10-8-6-5-7-9-10/h5-9,12H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIZHFBODNLEQBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C(=O)C1=CC=CC=C1)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1052294 | |
Record name | 2,2-Diethoxyacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1052294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Diethoxyacetophenone | |
CAS RN |
6175-45-7 | |
Record name | 2,2-Diethoxyacetophenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6175-45-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2-Diethoxyacetophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006175457 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2-Diethoxyacetophenone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66180 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Ethanone, 2,2-diethoxy-1-phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,2-Diethoxyacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1052294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-diethoxy-1-phenylethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.656 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2,2-DIETHOXYACETOPHENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4BCZ1MAK3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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